![molecular formula C15H9N3O5S B2505986 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide CAS No. 892848-39-4](/img/structure/B2505986.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide
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Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide, also known as DBN, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-nitrobenzamide:
Fluorescence Probes in Biological Imaging
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide has been utilized as a fluorescence probe due to its unique photophysical properties. The compound’s fluorescence characteristics make it suitable for high-resolution imaging of biological samples, aiding in the visualization of cellular structures and processes .
High-Throughput Screening Assays
This compound has been employed in high-throughput screening (HTS) assays, particularly for identifying inhibitors of specific enzymes such as histone deacetylases (HDACs). Its robust fluorescence lifetime properties help minimize false positives, making it an effective tool in drug discovery .
Antitumor Activity Evaluation
Research has shown that derivatives of this compound exhibit significant antitumor activities. These derivatives have been tested against various cancer cell lines, demonstrating potent growth inhibition properties. This makes the compound a promising candidate for developing new anticancer therapies .
Optical Sensors
Due to its excellent fluorescence properties, N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide is also used in the development of optical sensors. These sensors can detect various biological and chemical substances with high sensitivity and specificity, which is crucial for environmental monitoring and medical diagnostics .
Biofilm Inhibition Studies
The compound has been studied for its potential to inhibit biofilm formation, particularly in pathogenic bacteria like Pseudomonas aeruginosa. Biofilms are a major factor in chronic infections, and compounds that can disrupt their formation are valuable in developing new antimicrobial strategies .
Photodynamic Therapy (PDT)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide has potential applications in photodynamic therapy, a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a suitable candidate for PDT .
Enzyme Inhibition Studies
The compound has been used to study the inhibition of various enzymes, including acetylpolyamine amidohydrolases (APAHs). These studies are essential for understanding enzyme function and developing inhibitors that can serve as therapeutic agents .
Chemical Synthesis and Derivatization
In synthetic chemistry, this compound serves as a versatile building block for creating a variety of derivatives with different functional groups. These derivatives can be tailored for specific applications in materials science, pharmaceuticals, and chemical biology .
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5S/c19-14(8-3-1-2-4-10(8)18(20)21)17-15-16-9-5-11-12(23-7-22-11)6-13(9)24-15/h1-6H,7H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILTKXAFSMEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.